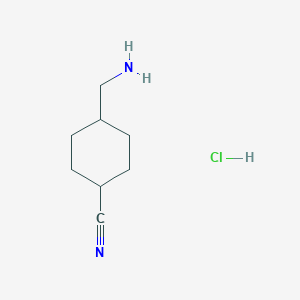

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H14N2·HCl It is a derivative of cyclohexane, featuring an aminomethyl group and a carbonitrile group attached to the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate 4-(aminomethyl)cyclohexanone. This intermediate is then subjected to a cyanation reaction using sodium cyanide to yield 4-(Aminomethyl)cyclohexane-1-carbonitrile. Finally, the hydrochloride salt is formed by treating the nitrile with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of biological activity through the introduction of different substituents on the cyclohexane ring or the aminomethyl group.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the aminomethyl group have led to compounds that inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that certain derivatives may enhance serotonin receptor activity, providing a basis for developing new antidepressants.

Case Study: Serotonin Receptor Modulation

In a study evaluating the effects on serotonin receptors, derivatives of this compound showed promising results in modulating receptor activity, indicating potential as a treatment for mood disorders .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block for synthesizing other bioactive molecules. Researchers have employed various synthetic strategies to create derivatives with enhanced pharmacological profiles.

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | Reduction of nitriles to amines | 85 |

| Alkylation Reactions | Introducing alkyl groups onto the cyclohexane ring | Varies |

| Functional Group Transformations | Modifying amine or nitrile groups | Varies |

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Aminomethyl)cyclohexanecarbonitrile

- Cyclohexanecarbonitrile, 4-(aminomethyl)-

- 4-(Aminomethyl)cyclohexane-1-carboxamide

Uniqueness

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Actividad Biológica

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive understanding of its pharmacological properties.

- Chemical Formula : C8H14ClN

- CAS Number : 1803583-77-8

- Molecular Weight : 161.66 g/mol

The compound features a cyclohexane ring with an aminomethyl and a cyano group, which are critical for its biological interactions.

Antifibrinolytic Properties

This compound has been noted for its antifibrinolytic activity. It acts by inhibiting fibrinolysis, which is the process of breaking down fibrin in blood clots. This property makes it a candidate for managing bleeding disorders. The mechanism involves the stabilization of blood clots, potentially reducing the risk of hemorrhage during surgical procedures or trauma .

Antiplasmin Effects

Research indicates that related compounds, such as trans-4-aminomethylcyclohexane-1-carboxylic acid, exhibit significant inhibitory effects on the plasmin system. This suggests that this compound may also possess similar mechanisms, contributing to its therapeutic potential in conditions associated with activated plasmin .

Study on Antifibrinolytic Activity

In a study assessing the efficacy of various antifibrinolytics, this compound demonstrated comparable results to established agents like tranexamic acid. The study highlighted its effectiveness in reducing blood loss during orthopedic surgeries, suggesting its potential clinical applications in surgical settings .

Pharmacokinetics and Biodistribution

In vivo experiments have been conducted to evaluate the biodistribution of radiolabeled derivatives of similar compounds. These studies revealed significant accumulation in target tissues, indicating that modifications to the core structure could enhance tissue selectivity and therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the cyclohexane ring or changes in the length of the carbon chain can significantly alter its pharmacological profile. Understanding these relationships is crucial for optimizing the compound's efficacy and safety profile.

Table 1: Comparison of Biological Activities

Table 2: Synthesis Methods

Propiedades

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBRXPKKPZGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-32-0 |

Source

|

| Record name | (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.